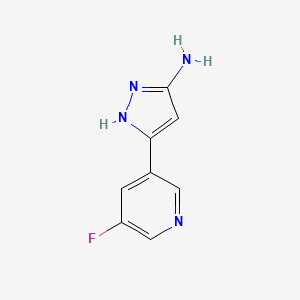

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is a heterocyclic compound that features both a fluoropyridine and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method involves the diazotization of 2-amino-5-fluoropyridine, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-fluoropyridine: A precursor in the synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

5-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.

Pyrazole derivatives: Compounds with a pyrazole ring that may exhibit similar biological activities.

Uniqueness

This compound is unique due to the combination of the fluoropyridine and pyrazole moieties, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .

Biological Activity

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H7FN4 |

| Molar Mass | 178.17 g/mol |

| Density | 1.414 g/cm³ |

| Boiling Point | 464.0 °C |

| pKa | 12.74 |

The presence of the fluorine atom in the pyridine ring enhances its chemical stability and biological activity, making it a valuable compound for further research .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom increases the binding affinity to enzymes and receptors, potentially modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The MIC values ranged from 2 to 32 µg/mL depending on the specific derivative tested .

- Biofilm Inhibition : It was found that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is a critical factor in chronic infections .

Case Study: Antibacterial Evaluation

A study evaluated a series of derivatives based on this compound, revealing that some compounds exhibited up to an 8-fold stronger inhibitory effect than linezolid (MIC = 0.25 µg/mL). This suggests potential for development into new antibacterial agents .

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for its anticancer potential:

- Cell Viability Assays : Cytotoxicity tests on various cancer cell lines indicate that the compound exhibits dose-dependent cytotoxic effects. For instance, at concentrations above 256 µg/mL, significant reductions in cell viability were observed, suggesting its potential as an anticancer drug candidate .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with cancer-related targets, enhancing their potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-Amino-5-fluoropyridine | Precursor for synthesis | Basic structure |

| 5-Fluoropyridine | Moderate antimicrobial | Simpler structure |

| Pyrazole derivatives | Broad spectrum of activities | Diverse substituent effects |

The unique combination of the fluoropyridine and pyrazole moieties in this compound contributes to its distinct biological properties, enhancing both stability and binding affinity compared to its analogs .

Properties

IUPAC Name |

5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7/h1-4H,(H3,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDBCMQZJGDPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.